molecular formula C20H26N2O3S B6496199 2-methoxy-5-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide CAS No. 946363-56-0

2-methoxy-5-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6496199
CAS No.: 946363-56-0
M. Wt: 374.5 g/mol
InChI Key: KDBQDTGZPKPVGH-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16641387 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-methoxy-5-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C17H22N2O2S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This compound contains a sulfonamide group, which is known for its diverse biological activities. The presence of the tetrahydroquinoline moiety is particularly significant as it may contribute to the compound's pharmacological properties.

Pharmacological Effects

  • Antimicrobial Activity :
    Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various pathogens.
  • Cardiovascular Effects :
    Research indicates that some sulfonamide derivatives can influence cardiovascular function. For example, a study evaluated the effects of benzene sulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The results suggested that certain derivatives could lower coronary resistance and affect perfusion pressure significantly .
    CompoundDose (nM)Effect on Coronary Resistance
    Control-Baseline
    Compound 10.001Lowered resistance (p < 0.05)
    Compound 20.001No significant effect
  • Calcium Channel Inhibition :
    Some studies have highlighted the ability of sulfonamides to act as calcium channel blockers. For instance, docking studies indicated that certain sulfonamide derivatives could interact with calcium channels, potentially leading to vasodilation and reduced cardiac workload .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cardiovascular function.
  • Receptor Interaction : The tetrahydroquinoline structure may facilitate interactions with various receptors involved in cardiovascular regulation.

Study on Perfusion Pressure

A notable study investigated the impact of various sulfonamide derivatives on perfusion pressure in isolated rat hearts. The experimental design included several groups treated with different compounds at a fixed dose (0.001 nM). The findings indicated that one particular derivative significantly reduced coronary resistance compared to controls, suggesting potential therapeutic applications in managing heart conditions .

Docking Studies

Theoretical studies using molecular docking simulations have provided insights into how these compounds interact with target proteins. For instance, docking analyses revealed that certain derivatives could effectively bind to calcium channels, supporting the hypothesis that they may function as calcium channel blockers .

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-6-9-19(25-3)20(13-15)26(23,24)21-11-10-16-7-8-18-17(14-16)5-4-12-22(18)2/h6-9,13-14,21H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBQDTGZPKPVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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